Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

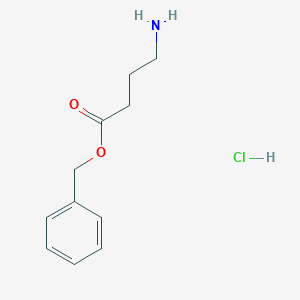

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules that reflect its structural components and functional groups. According to PubChem documentation, the official IUPAC name is "benzyl 4-aminobutanoate hydrochloride," which accurately describes the molecular architecture. This nomenclature system emphasizes the benzyl group attached to the oxygen of the ester functionality, combined with the 4-aminobutanoate backbone and the hydrochloride salt formation. The systematic name "this compound" provides an alternative description that highlights the parent carboxylic acid structure with positional specification of the amino group.

The compound belongs to several important chemical classifications that define its properties and potential applications. It is classified as an amino acid derivative, specifically falling under the category of gamma amino acids and derivatives. This classification stems from the presence of the amino group at the gamma position relative to the carboxyl carbon, making it structurally related to gamma-aminobutyric acid. Additionally, the compound is categorized as an ester due to the phenylmethyl (benzyl) group attached to the carboxyl functionality, and as a hydrochloride salt due to the ionic association with hydrochloric acid.

The molecular formula C₁₁H₁₆ClNO₂ reflects the complete chemical composition including the hydrochloride component, with a molecular weight of 229.71 grams per mole. This formula encompasses eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, demonstrating the molecular complexity arising from the combination of organic functional groups with inorganic salt formation. The systematic classification within chemical databases consistently identifies this compound as belonging to the broader family of protected amino acid derivatives, which are commonly employed in peptide synthesis and pharmaceutical chemistry.

Structural Isomerism and Stereochemical Considerations

The structural characteristics of this compound present several important considerations regarding isomerism and stereochemistry. The compound exhibits a linear four-carbon chain backbone with the amino group positioned at the fourth carbon (gamma position) relative to the carbonyl carbon of the ester group. This specific positioning distinguishes it from other positional isomers that could theoretically exist with the amino group at different positions along the carbon chain.

Structural isomerism principles, as defined in chemical literature, involve compounds that contain the same number and type of atoms but with different connectivity between them. In the context of this compound, the specific arrangement of functional groups creates a unique structural identity that differentiates it from potential constitutional isomers. The benzyl ester functionality provides additional structural complexity, as the phenylmethyl group could theoretically be attached to different positions, though the current structure represents the thermodynamically and synthetically preferred arrangement.

The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers in the molecular structure. The carbon chain backbone contains no asymmetric carbons, eliminating the possibility of optical isomerism or enantiomeric forms. However, the compound does exhibit conformational flexibility due to the rotatable bonds within the butanoate chain and the benzyl ester linkage. Computational analysis indicates the presence of six rotatable bonds, allowing for multiple conformational states that may influence the compound's biological activity and chemical reactivity.

The structural equivalence and symmetry considerations reveal that while the compound lacks chiral centers, it does possess distinct functional regions that contribute to its overall chemical behavior. The amino terminus and the ester terminus represent chemically distinct environments that can participate in different types of chemical reactions, making this compound valuable as a synthetic intermediate where selective modification of either end may be desired.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 78287-52-2, which serves as the primary unique identifier for this specific salt form of the compound. This CAS number provides an unambiguous reference that distinguishes this hydrochloride salt from related compounds and different salt forms. The systematic assignment of this registry number reflects the compound's recognition as a distinct chemical entity within the comprehensive database of known chemical substances.

Alternative chemical identifiers provide additional means of referencing and searching for this compound across different databases and literature sources. The compound is also known by several synonymous names including "benzyl 4-aminobutanoate hydrochloride" and "gamma-aminobutyric acid benzyl ester hydrochloride". These alternative names reflect different approaches to nomenclature while referring to the identical chemical structure, with some emphasizing the relationship to gamma-aminobutyric acid and others focusing on the benzyl ester functionality.

Properties

IUPAC Name |

benzyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWDQEXMBCJNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595752 | |

| Record name | Benzyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-52-2 | |

| Record name | Benzyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Esterification of 4-Aminobutanoic Acid with Phenylmethanol

The primary synthetic route involves the esterification reaction between 4-aminobutanoic acid (GABA) and phenylmethanol (benzyl alcohol). This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, to promote the formation of the ester bond.

-

- Reflux heating to drive the esterification forward

- Acid catalyst to activate the carboxylic acid group

- Removal of water formed during reaction to shift equilibrium

Reaction Scheme:

$$

\text{4-Aminobutanoic acid} + \text{Phenylmethanol} \xrightarrow[\text{Reflux}]{\text{HCl catalyst}} \text{Butanoic acid, 4-amino-, phenylmethyl ester} + H_2O

$$After ester formation, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid, yielding the target compound as a crystalline solid.

Industrial and Scalable Methods

In industrial synthesis, continuous flow reactors and optimized catalysts are employed to enhance reaction efficiency and product purity. These methods allow for:

- Higher yields via controlled reaction parameters

- Reduced reaction times

- Easier scale-up and reproducibility

Purification is generally achieved through crystallization or distillation to isolate the hydrochloride salt in pure form.

Alternative Synthetic Routes and Improvements

Some patents and research literature describe alternative synthetic strategies to improve stereoselectivity and avoid drawbacks of traditional methods:

Avoiding Non-selective Hydrogenation:

Traditional hydrogenation steps (e.g., using palladium on charcoal) to reduce intermediates can lead to mixtures of diastereomers, reducing purity. Alternative routes avoid such steps by using chiral ligands or starting from readily available natural amino acids instead of unnatural ones.Use of Pyrrolidin-2-one Intermediates:

Processes have been developed involving pyrrolidin-2-one derivatives to prepare related amino acid esters with improved stereochemical purity and yield, which can be adapted for the synthesis of butanoic acid, 4-amino-, phenylmethyl ester derivatives.Chiral Pool Starting Materials:

Utilizing natural amino acids or their derivatives as starting materials enhances enantiomeric purity and avoids costly or rare reagents.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | 4-Aminobutanoic acid + Phenylmethanol + HCl (catalyst) | Formation of phenylmethyl ester | Reflux heating, removal of water |

| Hydrochloride Salt Formation | Ester + HCl (aqueous) | Formation of hydrochloride salt | Crystallization for purification |

| Alternative Hydrogenation | Palladium on charcoal + H2 (if used) | Reduction of double bonds in intermediates | May yield diastereomeric mixtures |

| Use of Chiral Ligands | Transition metal catalysts (Group 7,8,9) | Enhance stereoselectivity | Avoids non-selective hydrogenation |

Analytical Data and Yields

- Typical yields for the esterification step range from 60% to 90%, depending on catalyst efficiency and reaction optimization.

- Purity is confirmed by NMR, IR, and mass spectrometry, with hydrochloride salt formation improving crystallinity and stability.

- Diastereomeric purity is a concern in related amino acid ester syntheses, with improved methods achieving >90:10 diastereomeric ratios.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification + HCl salt | Simple, classical method | Well-established, scalable | Requires reflux, water removal |

| Continuous flow industrial synthesis | Optimized catalysts, controlled parameters | High yield, reproducible | Requires specialized equipment |

| Hydrogenation of intermediates | Palladium catalyst hydrogenation | Enables reduction of double bonds | May produce diastereomeric mixtures |

| Chiral ligand-assisted catalysis | Transition metal catalysts with chiral ligands | High stereoselectivity | More complex catalyst systems |

| Pyrrolidin-2-one intermediate route | Alternative synthetic intermediates | Avoids non-selective hydrogenation | More synthetic steps |

Research Findings and Notes

- The esterification of 4-aminobutanoic acid with benzyl alcohol is the most straightforward and commonly used method for preparing butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride.

- Industrial processes focus on optimizing reaction conditions and purification techniques to improve yield and purity.

- Alternative synthetic routes aim to improve stereochemical purity and avoid the use of unnatural amino acids, which are expensive and less accessible.

- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating its use in research and pharmaceutical applications.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-amino butanoic acid and phenylmethanol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or amines.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: 4-amino butanoic acid and phenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride is a compound with significant potential in various fields, particularly in medicinal chemistry , organic synthesis , and biological research . Its unique structure combines an amino group with a butanoic acid backbone and a phenylmethyl ester, enabling diverse applications.

Medicinal Chemistry

Butanoic acid derivatives are increasingly explored for their therapeutic potentials:

- Neuropharmacology : Compounds similar to butanoic acid derivatives have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. They may act as modulators of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission .

- Pain Management : Some studies suggest that these compounds can be effective in treating pain syndromes by modulating pain pathways .

Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry:

- Reagent in Reactions : It can be used as a reagent in various organic reactions, including nucleophilic substitutions and hydrolytic reactions.

- Intermediate Production : It facilitates the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for selective modifications to yield desired derivatives .

Biological Research

In biological studies, this compound is utilized for:

- Enzyme Interaction Studies : It helps in understanding enzyme kinetics and mechanisms due to its ability to interact with biological macromolecules through hydrogen bonding and ionic interactions.

- Metabolic Pathway Analysis : Researchers use it to investigate metabolic pathways involving amino acids and fatty acids, providing insights into cellular metabolism and signaling pathways .

Case Studies

Mechanism of Action

The mechanism by which Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: Benzyl 4-aminobutanoate hydrochloride

- CAS Number : 78287-52-2

- Molecular Formula: C₁₁H₁₆ClNO₂

- Synonyms: 4-Aminobutanoic acid benzyl ester hydrochloride; Benzyl GABA hydrochloride

Properties and Applications: This compound is a hydrochloride salt of a butanoic acid derivative featuring a 4-amino substituent and a phenylmethyl (benzyl) ester group. It is primarily used in industrial and scientific research, as indicated in its safety data sheet (SDS) . The SDS highlights its 100% purity but lacks detailed physicochemical or toxicity data, suggesting specialized handling in controlled environments.

Comparison with Structurally Similar Compounds

Butanoic Acid, 4-Amino-, Ethyl Ester, Hydrochloride (CAS 6937-16-2)

- Structure: Ethyl ester group instead of benzyl; retains the 4-amino and hydrochloride groups.

- Molecular Formula: C₆H₁₃ClNO₂

- Applications: Used in biochemical research, particularly as a γ-aminobutyric acid (GABA) derivative.

- Safety Profile : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Key Difference : Smaller ester group (ethyl vs. benzyl) reduces molecular weight and alters solubility and volatility compared to the benzyl ester variant.

Butanoic Acid, Phenylmethyl Ester (No Amino/Hydrochloride Groups)

- Structure: Benzyl ester group but lacks the 4-amino and hydrochloride moieties.

- Occurrence : Detected in plant emissions during flower senescence (e.g., Hedychium coronarium) and apricot kernel extracts .

- Role : Likely contributes to aroma profiles in natural products.

- Key Difference: Absence of amino and hydrochloride groups eliminates ionic character, enhancing volatility and suitability for flavor/fragrance applications.

Butanoic Acid, 3-Methyl-, Phenylmethyl Ester

- Structure: Features a 3-methyl branch on the butanoic acid chain and a benzyl ester group.

- Occurrence: Identified in pineapple aroma analysis as a contributor to fruity and sweet notes .

- Key Difference: Methyl branching alters steric and electronic properties, influencing odor thresholds and flavor-enhancing capabilities compared to the linear 4-amino derivative .

Butanoic Acid, 4-Chloro-, Methyl Ester (CAS 3153-37-5)

- Structure : Chloro substituent at the 4-position and methyl ester group.

- Molecular Formula : C₅H₉ClO₂

- Key Difference: Chlorine substituent increases electronegativity and reactivity, making it distinct from the amino-substituted analogs .

Comparative Analysis Table

Research Findings and Functional Insights

- Sweetness Enhancement: Esters like butanoic acid/ethyl ester and hexanoic acid/ethyl ester enhance sweetness in foods, but the 4-amino-benzyl ester lacks such applications due to its ionic nature .

- Aroma Contributions : Branched-chain esters (e.g., 3-methyl derivatives) are more potent in flavor profiles than linear analogs, as seen in pineapple and strawberry studies .

- Safety and Handling: Hydrochloride salts (e.g., 78287-52-2) require cautious handling despite incomplete hazard data, whereas non-ionic esters are generally safer in flavor applications .

Biological Activity

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride (CAS Number: 78287-52-2) is a chemical compound characterized by its unique structure, which includes an amino group, a butanoic acid backbone, and a phenylmethyl ester group. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C11H14ClN2O2

- Molecular Weight: 240.69 g/mol

This compound's structure allows for diverse interactions with biological molecules, particularly through its amino and ester functional groups.

The biological activity of this compound is influenced by its ability to interact with various molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.

- Enzyme Interaction: The compound may act as a substrate or inhibitor in enzymatic reactions due to the presence of the ester group, which can undergo hydrolysis to release active metabolites.

- Cellular Signaling: Its interactions can influence cellular signaling pathways by modulating receptor activity or enzyme function.

Summary of Biological Effects

Research indicates that Butanoic acid derivatives exhibit a range of biological activities:

- Antimicrobial Activity: Compounds similar to Butanoic acid derivatives have shown effectiveness against various bacterial strains.

- Neuroprotective Effects: Some studies suggest that related compounds may enhance neuronal health by modulating neurotransmitter levels.

- Anti-inflammatory Properties: The compound has potential applications in reducing inflammation through modulation of cytokine production.

Case Studies and Research Findings

-

Neuroprotective Study:

A study investigated the effects of Butanoic acid derivatives on neuronal cell lines. Results indicated that these compounds could enhance GABAergic signaling, potentially providing neuroprotective benefits against excitotoxicity . -

Antimicrobial Efficacy:

Research demonstrated that Butanoic acid derivatives exhibited significant antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes . -

Inflammation Modulation:

In vitro assays showed that Butanoic acid derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Butanoic acid, phenylmethyl ester | Ester without amino group | Lower reactivity in biological contexts |

| 3-Aminobutanoic acid methyl ester | Amino derivative | Neuroprotective effects observed |

| Butanoic acid, 4-amino-, phenylmethyl ester | Amino and ester combined | Enhanced enzyme interaction and signaling |

The presence of both the amino and ester groups in this compound distinguishes it from other compounds, providing unique properties that enhance its biological activity.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary safety data indicate that while the compound shows low toxicity in vitro, further studies are needed to establish safe dosage ranges for potential therapeutic applications .

Q & A

Q. What controls are essential for in vitro studies to ensure pharmacological activity is not confounded by solvent toxicity?

Q. How to design a robust structure-activity relationship (SAR) study for analogs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.